(S)-1-(4-Bromophenyl)-2-azidoethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Bromophenyl)-2-azidoethanol is an organic compound that features a bromophenyl group, an azido group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromophenyl)-2-azidoethanol typically involves the azidation of (S)-1-(4-Bromophenyl)-2-chloroethanol. This reaction can be carried out using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions . The reaction proceeds via a nucleophilic substitution mechanism where the azide ion replaces the chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk associated with handling azides .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Bromophenyl)-2-azidoethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of palladium or copper catalysts.
Major Products Formed
Oxidation: Formation of (S)-1-(4-Bromophenyl)-2-azidoacetone.
Reduction: Formation of (S)-1-(4-Bromophenyl)-2-aminoethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(4-Bromophenyl)-2-azidoethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Medicine: Potential use in the development of pharmaceuticals due to its ability to undergo bioorthogonal reactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromophenyl)-2-azidoethanol involves its ability to participate in click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is catalyzed by copper(I) ions and results in the formation of 1,2,3-triazoles, which are stable and bioorthogonal . The azido group acts as a reactive handle that can be selectively targeted in complex biological environments without interfering with native biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Bromophenyl)-2-chloroethanol
- (S)-1-(4-Bromophenyl)-2-aminoethanol
- (S)-1-(4-Bromophenyl)-2-azidoacetone
Uniqueness
(S)-1-(4-Bromophenyl)-2-azidoethanol is unique due to the presence of both an azido group and a bromophenyl group, which allows it to participate in a wide range of chemical reactions. Its ability to undergo click chemistry reactions makes it particularly valuable in bioconjugation and pharmaceutical applications .
Properties
IUPAC Name |
(1S)-2-azido-1-(4-bromophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZXBMAYVQBAK-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN=[N+]=[N-])O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN=[N+]=[N-])O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.